molecular formula C17H20N4O2S2 B2714279 N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide CAS No. 392299-95-5

N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Cat. No. B2714279
CAS RN: 392299-95-5
M. Wt: 376.49
InChI Key: ZSQQKSMSLCXNGO-UHFFFAOYSA-N
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Description

The compound contains a 3,4-dihydroquinolin-1(2H)-yl moiety, which is a type of isoquinoline . Isoquinolines are heterocyclic compounds (compounds containing atoms of at least two different elements as members of its rings) and have been studied for their bioactive properties .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

A study explored the antiproliferative and antimicrobial properties of Schiff bases derived from 1,3,4-thiadiazole compounds, including derivatives similar to the specified compound. These compounds have shown significant DNA protective ability against oxidative damage and exhibited strong antimicrobial activity against specific bacterial strains. Furthermore, some compounds demonstrated cytotoxicity against cancer cell lines, indicating their potential as chemotherapy agents with minimum cytotoxicity against cancer cells (Gür et al., 2020).

Psychotropic, Anti-inflammatory, and Cytotoxic Activities

Another research focused on the synthesis and characterization of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, revealing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and NO-induction ability concerning tumor cell lines. These findings suggest the therapeutic potential of these compounds in treating various conditions (Zablotskaya et al., 2013).

Antioxidant and Antitumor Activity

Research on dodecanoyl isothiocyanate and N′-(2-cyanoacetyl) dodecanehydrazide precursors for synthesizing different heterocyclic compounds, including thiadiazole derivatives, highlighted their significant antioxidant and antitumor activities. This study underscores the potential of these compounds in developing new therapeutic agents (Ismail & Elsayed, 2018).

Synthesis and Characterization of Thiadiazole Compounds

The synthesis and physicochemical characterization of thiadiazole compounds, including those with structural similarities to the specified compound, have shown a variety of biological activities. These activities include psychotropic, anti-inflammatory, and cytotoxic actions, which are crucial for developing new medications (Berber, 2022).

Anticancer Agents Development

A study on the one-pot three-component synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure revealed that many of these compounds exhibited moderate to high levels of antitumor activities. This suggests their potential as anticancer agents (Fang et al., 2016).

properties

IUPAC Name

N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S2/c1-11(2)15(23)18-16-19-20-17(25-16)24-10-14(22)21-9-5-7-12-6-3-4-8-13(12)21/h3-4,6,8,11H,5,7,9-10H2,1-2H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQQKSMSLCXNGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(S1)SCC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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